(2S,3R,4S,5S,6R)-2-Ethoxy-6-hydroxymethyl-tetrahydro-pyran-3,4,5-triol
CAS No.: 19467-01-7
Cat. No.: VC21047770
Molecular Formula: C8H16O6
Molecular Weight: 208.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19467-01-7 |
|---|---|
| Molecular Formula | C8H16O6 |
| Molecular Weight | 208.21 g/mol |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-ethoxy-6-(hydroxymethyl)oxane-3,4,5-triol |
| Standard InChI | InChI=1S/C8H16O6/c1-2-13-8-7(12)6(11)5(10)4(3-9)14-8/h4-12H,2-3H2,1H3/t4-,5-,6+,7-,8+/m1/s1 |
| Standard InChI Key | WYUFTYLVLQZQNH-CBQIKETKSA-N |
| Isomeric SMILES | CCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
| SMILES | CCOC1C(C(C(C(O1)CO)O)O)O |
| Canonical SMILES | CCOC1C(C(C(C(O1)CO)O)O)O |
Introduction
Chemical Identity and Nomenclature
(2S,3R,4S,5S,6R)-2-Ethoxy-6-hydroxymethyl-tetrahydro-pyran-3,4,5-triol is a carbohydrate derivative belonging to the glycoside family. This compound has several recognized synonyms in scientific literature, which are important for cross-referencing research across different databases and publications . The compound's structural configuration indicates specific stereochemistry at five chiral centers, which is critical to its biological properties and interactions.
Identification Parameters
The compound is cataloged with specific identifiers that enable precise tracking and reference across scientific databases. These identification parameters are essential for researchers working with this compound.
| Parameter | Value |
|---|---|
| CAS Registry Number | 19467-01-7 |
| PubChem CID | 9815668 |
| Molecular Formula | C₈H₁₆O₆ |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-ethoxy-6-(hydroxymethyl)oxane-3,4,5-triol |
| InChI | InChI=1S/C8H16O6/c1-2-13-8-7(12)6(11)5(10)4(3-9)14-8/h4-12H,2-3H2,1H3/t4-,5-,6+,7-,8+/m1/s1 |
| InChIKey | WYUFTYLVLQZQNH-CBQIKETKSA-N |
The IUPAC name provides the systematic way of identifying the compound based on its structure, while the InChI and InChIKey offer standardized methods for representing the chemical structure in a computer-readable format .
Structural Characteristics
(2S,3R,4S,5S,6R)-2-Ethoxy-6-hydroxymethyl-tetrahydro-pyran-3,4,5-triol contains a pyran ring (tetrahydropyran) with specific substituents and stereochemical configurations. The compound's structure plays a fundamental role in determining its physical properties, reactivity, and biological activities.
Structural Components
The compound consists of a six-membered tetrahydropyran ring with an ethoxy group at position 2, a hydroxymethyl group at position 6, and hydroxyl groups at positions 3, 4, and 5. The stereochemical designations (2S,3R,4S,5S,6R) indicate the spatial orientation of these substituents around the ring, which is critical for the compound's biochemical recognition and activity .
Simplified Molecular-Input Line-Entry System (SMILES) Notation
The SMILES notation for the compound is CCO[C@@H]1C@@HO, which encodes both the connectivity and stereochemistry of the molecule . This representation is valuable for computational chemistry and database searches.
Physical Properties
Understanding the physical properties of (2S,3R,4S,5S,6R)-2-Ethoxy-6-hydroxymethyl-tetrahydro-pyran-3,4,5-triol is essential for developing methods for its synthesis, purification, and formulation. These properties also influence how the compound behaves in biological systems and chemical reactions.
Fundamental Physical Parameters
The compound exhibits specific physical characteristics that define its behavior under various conditions. These parameters are crucial for laboratory handling and experimental design.
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 208.21 g/mol | Computed |
| Melting Point | 110 °C | Experimental (in ethyl acetate) |
| Boiling Point | 395.1±42.0 °C | Predicted |
| Density | 1.40±0.1 g/cm³ | Predicted |
| pKa | 12.96±0.70 | Predicted |
The experimental melting point of 110 °C was determined using ethyl acetate as a solvent, which is an important consideration for purification processes . The other parameters, such as boiling point, density, and pKa, have been determined through predictive computational methods, which provide reasonable estimates for experimental planning.
Natural Occurrence and Sources
(2S,3R,4S,5S,6R)-2-Ethoxy-6-hydroxymethyl-tetrahydro-pyran-3,4,5-triol has been documented to occur naturally in several biological sources. The natural presence of this compound in various organisms suggests potential ecological and biological roles that may be of interest to researchers in natural products chemistry and chemical ecology.
Biological Sources
The compound has been reported in several distinct organisms, highlighting its distribution across different taxonomic groups:
-
Clerodendrum mandarinorum - A plant species belonging to the Lamiaceae family
-
Cryptochiton stelleri - A marine mollusk known as the giant Pacific chiton or gumboot chiton
-
Tylosema esculentum - A plant species also known as marama bean
The presence of this compound in both plant and animal species suggests convergent biochemical pathways or common ecological functions. The diverse sources also indicate potential for discovering new biological activities through comparative studies of how these organisms utilize the compound.
Chemical Reactivity and Stability
The chemical behavior of (2S,3R,4S,5S,6R)-2-Ethoxy-6-hydroxymethyl-tetrahydro-pyran-3,4,5-triol is influenced by its functional groups, particularly the hydroxyl groups and the ethoxy substituent. Understanding these reactive features is important for predicting its behavior in biochemical pathways and synthetic applications.
Hydroxyl Group Reactivity
The three hydroxyl groups at positions 3, 4, and 5 of the tetrahydropyran ring make the compound hydrophilic and capable of hydrogen bonding. These groups can participate in various chemical reactions, such as esterification, etherification, and oxidation, which may be relevant for derivatization studies and structure-activity relationship analyses.
Glycosidic Bond Stability
The ethoxy group at position 2 forms a glycosidic bond, which is susceptible to acid hydrolysis. This property is significant for understanding the compound's stability in various pH conditions and its potential metabolic fate in biological systems.
Spectroscopic Characteristics
Spectroscopic data for (2S,3R,4S,5S,6R)-2-Ethoxy-6-hydroxymethyl-tetrahydro-pyran-3,4,5-triol provide critical information for its identification, purity assessment, and structural confirmation. While the search results don't provide direct spectroscopic data, the following analytical approaches would typically be employed for characterizing this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy would reveal the connectivity and stereochemical arrangement of atoms within the molecule. For this compound, proton (¹H) NMR would show signals for the ethoxy group, the protons on the pyran ring, and those associated with the hydroxyl and hydroxymethyl groups. Carbon (¹³C) NMR would identify the eight carbon atoms in distinct chemical environments.
Infrared (IR) Spectroscopy
IR spectroscopy would detect the characteristic absorption bands for the hydroxyl groups (typically broad peaks around 3200-3600 cm⁻¹) and the C-O-C stretching vibrations of the ethoxy group and the pyran ring (typically around 1050-1150 cm⁻¹).
Analytical Considerations
For research involving (2S,3R,4S,5S,6R)-2-Ethoxy-6-hydroxymethyl-tetrahydro-pyran-3,4,5-triol, appropriate analytical methods are essential for ensuring compound identity and purity. The following techniques would be particularly relevant:
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are suitable for separation and quantification of this compound. Given its polarity due to multiple hydroxyl groups, reversed-phase chromatography with appropriate mobile phases would likely provide good separation from related compounds.
Mass Spectrometry
Mass spectrometry would enable confirmation of the molecular weight (208.21 g/mol) and could provide fragmentation patterns characteristic of glycosides, aiding in structural confirmation and identification of potential impurities.
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